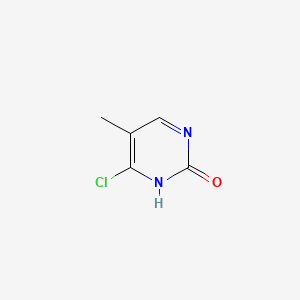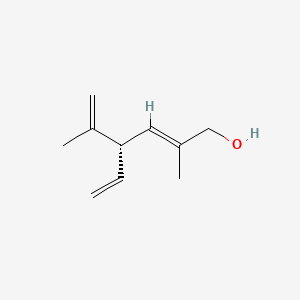
Neocarratetraose 41-sulfate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neocarratetraose 41-sulfate sodium salt is a sulfated oligosaccharide derived from κ-carrageenan. It has the molecular formula C24H37O22SNa and a molecular weight of 732.59 g/mol . This compound is known for its high purity, typically ≥98%, and is used in various scientific research applications .
準備方法
Neocarratetraose 41-sulfate sodium salt is prepared enzymatically from κ-carrageenan . The enzymatic process involves the use of specific enzymes that cleave the κ-carrageenan polysaccharide into smaller oligosaccharides, followed by sulfation to introduce the sulfate groups at specific positions on the sugar units . This method ensures high purity and specificity of the product.
化学反応の分析
Neocarratetraose 41-sulfate sodium salt undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Neocarratetraose 41-sulfate sodium salt is used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of sulfated oligosaccharides.
Biology: It is used to investigate the biological activities of sulfated oligosaccharides, including their interactions with proteins and other biomolecules.
Medicine: It is explored for its potential therapeutic applications, such as antiviral and anticoagulant activities.
作用機序
The mechanism of action of neocarratetraose 41-sulfate sodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide play a crucial role in these interactions, often enhancing the binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological activities of the compound.
類似化合物との比較
Neocarratetraose 41-sulfate sodium salt can be compared with other sulfated oligosaccharides, such as:
Neocarratetraose 41,43-disulfate disodium salt: This compound has two sulfate groups, which may result in different biological activities and interactions compared to this compound.
Neocarratetraose-41-O-sulfate sodium salt: This compound has a sulfate group at a different position, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific sulfation pattern, which influences its interactions and activities in various applications.
特性
IUPAC Name |
sodium;[(2R,3S,4R,5R,6R)-4-[[(1R,3R,4R,5R)-8-[(2S,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O22S.Na/c25-1-5-9(27)18(44-22-12(30)17-10(28)7(41-22)3-37-17)13(31)23(40-5)43-15-8-4-38-19(15)14(32)24(42-8)45-20-11(29)21(33)39-6(2-26)16(20)46-47(34,35)36;/h5-33H,1-4H2,(H,34,35,36);/q;+1/p-1/t5-,6-,7-,8-,9+,10?,11-,12-,13-,14-,15?,16+,17+,18+,19-,20-,21-,22-,23+,24-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQSMOXZBMFBA-VZRJCJMASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO22S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746708 |
Source


|
| Record name | Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-78-4 |
Source


|
| Record name | Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)
![Spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B566550.png)

![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)





![Octahydropyrrolo[3,2-a]pyrrolizin-8(2H)-one](/img/structure/B566563.png)


